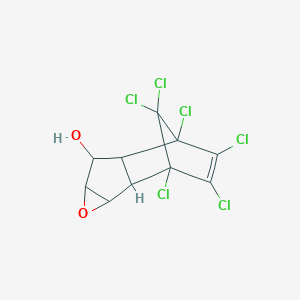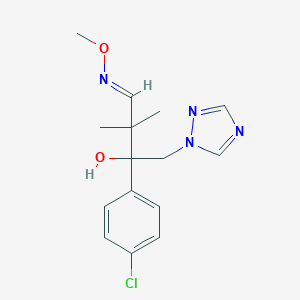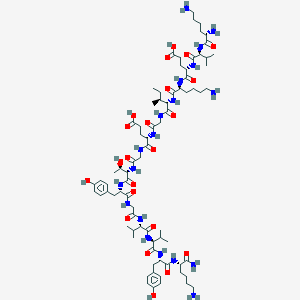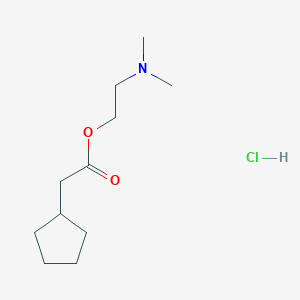![molecular formula C25H22 B165091 1-[4-(2-苯乙基)苄基]萘 CAS No. 127833-53-8](/img/structure/B165091.png)
1-[4-(2-苯乙基)苄基]萘
描述
科学研究应用
配体结合中的亲和性和选择性
1-[4-(2-苯乙基)苄基]萘衍生物作为高亲和力、选择性 σ1 配体显示出显着的潜力。研究表明,当碳螺环中心被硅原子取代时,这些化合物表现出增加的 σ1 受体亲和力。这种修饰还增强了 σ1/σ2 选择性,表明 C→Si 开关策略在调节药理效力和选择性方面是有效的 (Tacke 等人,2012)。
热解研究
在专注于 1-[4-(苯乙基)苄基]萘 (NMBB) 热解的研究中,观察到 NMBB 的转化主要由高压 D2 下的 -CH2-CH2- 键断裂引起。某些催化剂(如硫化 CoMo-氧化铝)的存在显着增加了通过 Np-CH2- 键断裂转化 NMBB 的分数(Np = 萘基),展示了催化剂和溶剂在热解过程中的影响 (Shi 等人,1994)。
萘二加氧酶活性
来自假单胞菌属的萘二加氧酶。菌株 NCIB 9816-4 已被证明可以将与 1-[4-(2-苯乙基)苄基]萘结构相似的乙苯氧化成各种产物,包括 1-苯乙醇。这表明萘二加氧酶在转化相关化合物方面的潜力 (Lee & Gibson,1996)。
还原性锂化
对与 1-[4-(2-苯乙基)苄基]萘相关的化合物的还原性锂化研究揭示了通过断裂苄基碳氮键形成中间体(如二阴离子)的过程。这个过程突出了这些化合物的化学反应性和在有机合成中的潜在应用 (Azzena 等人,2005)。
金催化的二聚化
通过金催化,已经开发了与 1-[4-(2-苯乙基)苄基]萘结构相关的化合物的二聚化。这个过程利用苄基碳作为亲核中心,导致萘骨架的形成,证明了该化合物在复杂有机合成中的潜力 (Wang 等人,2011)。
环化反应
N-肉桂酰-1-萘胺的环化反应(包括那些具有 N-苄基类似物的反应)导致形成新的七环结构。这项研究表明在复杂有机分子的合成中具有潜在的应用 (King 等人,2013)。
热解中的动力学模型
与 1-[4-(2-苯乙基)苄基]萘相关的化合物 α-甲基萘热解的动力学模型提供了对此类化合物在热解条件下的分解途径的见解。这项研究有助于理解在燃料氧化和工业领域实际应用中重要的详细化学 (Jin 等人,2021)。
晶体学分析
对具有萘结构的化合物的晶体学研究提供了对分子相互作用和键角的见解,有助于理解分子几何和在材料科学中的潜在应用 (Nakaema 等人,2008)。
属性
IUPAC Name |
1-[[4-(2-phenylethyl)phenyl]methyl]naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22/c1-2-7-20(8-3-1)13-14-21-15-17-22(18-16-21)19-24-11-6-10-23-9-4-5-12-25(23)24/h1-12,15-18H,13-14,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRRCRMJNMWWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)CC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564517 | |
| Record name | 1-{[4-(2-Phenylethyl)phenyl]methyl}naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Phenylethyl)benzyl]naphthalene | |
CAS RN |
127833-53-8 | |
| Record name | 1-{[4-(2-Phenylethyl)phenyl]methyl}naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1-[4-(2-Phenylethyl)benzyl]naphthalene used as a model compound in coal liquefaction research?
A: This compound serves as a simplified representation of the complex structures found in coal. Specifically, its structure contains a naphthalene ring linked by a bridge to a benzene ring, mimicking the aromatic units connected by aliphatic chains often found in coal's molecular makeup [, ]. By studying the behavior of this model compound under various conditions, researchers can gain insights into the reactions that occur during coal liquefaction processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















